N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique molecular structure. This compound contains a thiophene ring, a cyclopentyl group, and a methoxyacetamide moiety, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the hydroxyethyl group. The cyclopentyl group is then attached through a series of cyclization reactions. Finally, the methoxyacetamide moiety is introduced using standard amide formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups.
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11(17)12-5-6-13(20-12)15(7-3-4-8-15)10-16-14(18)9-19-2/h5-6,11,17H,3-4,7-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEFXAWZEGWPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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